2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Chiral Resolution Diastereomeric Salt Formation Tartaric Acid Derivatives

This racemic 2-amino-1-(4-nitrophenyl)propane-1,3-diol is the essential chiral intermediate for chloramphenicol synthesis and the official Chloramphenicol Impurity 2 reference standard. The 4-nitrophenyl substituent provides critical UV absorbance at ~278 nm and π-π stacking interactions, enabling validated HPLC separation (Rs 10.2) and efficient optical resolution via diastereomeric salt formation. Unlike phenyl analogs lacking the nitro group, this compound delivers precise detection sensitivity and regulatory compliance. Available as racemic mixture (CAS 119-62-0) or enantiopure forms (CAS 2964-48-9, 716-61-0). Ideal for method validation, impurity profiling, and chiral resolution development.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 119-62-0
Cat. No. B085940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-nitrophenyl)propane-1,3-diol
CAS119-62-0
Synonyms1-(4'-nitrophenyl)-2-aminopropane-1,3-diol
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol mono-hydrochloride, (S-(R*,R*))-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, (R*,R*)-(+-)-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, (R*,S*)-(+-)-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, (R-(R*,R*))-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, (R-(R*,S*))-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, (S)-hydroxybutanedioate (2:1) (S-(R*,R*))-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, (S-(R*,R*))-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, L-(+)-tartrate(S-(R*,R*))-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, mono-HCl(R*,R*)-(+-)-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, mono-hydrochloride, (1R,2R)-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, mono-L-(+)-tartrate(R-(R*,R*))-isomer
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, mononitrate
1-(4'-nitrophenyl)-2-aminopropane-1,3-diol, sulfate(S-(R*,R*))-isomer
1-(4-nitrophenyl)-1,3-dihydroxypropylamine
2-amino-1-nitrophenylpropane-1,3-diol
chloramphenicol base
para-nitrophenylserinal
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2
InChIKeyOCYJXSUPZMNXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 119-62-0) Procurement Specification and Core Technical Profile


2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 119-62-0, molecular formula C9H12N2O4, molecular weight 212.2 g/mol) is an aromatic amino diol that exists as a racemic mixture of (1R,2R)- and (1S,2S)-enantiomers [1]. This compound serves as the central chiral intermediate in chloramphenicol antibiotic synthesis and is formally designated as Chloramphenicol Impurity 2 in pharmacopoeial monographs [2]. Commercially, it is supplied as a racemic mixture with standard purity of 95%, and is also available in enantiomerically pure forms as (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 2964-48-9) and (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 716-61-0), the latter being the direct precursor to chloramphenicol base [3].

Why Generic 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Cannot Be Substituted with In-Class Amino Diols


Amino diols bearing aromatic substituents cannot be interchanged without altering stereochemical recognition, chromatographic behavior, and regulatory compliance. The 4-nitrophenyl group confers specific UV absorbance (λmax ~270–280 nm) and π-π stacking interactions that govern both detection sensitivity and chiral recognition in diastereomeric salt formation [1]. Unlike phenyl-substituted analogs lacking the nitro group (e.g., 2-amino-1-phenylpropane-1,3-diol), the electron-withdrawing nitro moiety modulates the basicity of the primary amine (pKa shift of approximately 1–2 units), directly affecting salt formation efficiency with acidic resolving agents such as tartaric acid derivatives [2]. Furthermore, substitution with meta- or ortho-nitrophenyl regioisomers alters retention time in reversed-phase HPLC methods validated for chloramphenicol impurity profiling, invalidating compendial compliance [3]. For procurement, the racemic mixture (CAS 119-62-0) is not equivalent to the enantiomerically pure (1R,2R)-form (CAS 716-61-0) required for stereospecific chloramphenicol synthesis; using the racemate in downstream asymmetric applications yields at best 50% theoretical yield and introduces enantiomeric impurities requiring additional purification [4].

Quantitative Differentiation Evidence: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol vs. Closest Comparators


Chiral Resolution Efficiency: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol vs. Ephedrine as Resolving Agent Substrates

In a head-to-head optical resolution study using dibenzoyltartaric acid and tartaric acid derivatives as resolving agents, (1R,2R)(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (AD) and (1R,2S)(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol (EPH, ephedrine) were compared as resolving agent substrates. Under identical half-equivalent resolution conditions with O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate in ethanol-water mixtures, the diastereomeric salt of AD exhibited distinct crystallization kinetics and XRD patterns that enabled phase separation, whereas EPH required different solvent optimization for comparable resolution efficiency [1]. The 4-nitrophenyl group in AD confers enhanced π-stacking interactions absent in the unsubstituted phenyl ring of EPH, altering chiral recognition thermodynamics. This comparative analysis was validated via DSC and powder XRD, with the AD diastereomeric salt showing sharper melting endotherms and distinct lattice parameters indicative of higher diastereomeric excess under the same crystallization conditions [2].

Chiral Resolution Diastereomeric Salt Formation Tartaric Acid Derivatives

Reversed-Phase HPLC Chromatographic Performance: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol vs. Chloramphenicol

In a validated reversed-phase HPLC method for chloramphenicol impurity analysis using a C18 column with methanol-water mobile phase and UV detection at 278 nm, 2-amino-1-(4-nitrophenyl)propane-1,3-diol (impurity) and chloramphenicol (active pharmaceutical ingredient) exhibited distinct chromatographic parameters. The impurity peak asymmetry was 1.38 with 3373 theoretical plates, compared to chloramphenicol with peak asymmetry of 1.24 and 5514 theoretical plates, achieving a resolution (Rs) of 10.2 between the two peaks [1]. The method demonstrated linearity for the impurity across 0.5–100 μg/mL with R² > 0.999, and a limit of detection of 0.15 μg/mL. The retention time difference between impurity and chloramphenicol was sufficient to preclude co-elution, enabling accurate quantification in finished pharmaceutical formulations [2].

HPLC Method Validation Impurity Profiling Pharmaceutical Analysis

Enantiomeric Purity and Pharmacopoeial Reference Standard Designation: (1S,2S)- vs. (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

The (1S,2S)-(+)-enantiomer (CAS 2964-48-9) is designated as a British Pharmacopoeia (BP) Reference Standard (Catalog BP417) with a certified purity specification intended for use in laboratory tests as specifically prescribed in BP monographs [1]. In contrast, the (1R,2R)-(-)-enantiomer (CAS 716-61-0) is the biologically relevant chloramphenicol base precursor but is not designated as a BP reference standard under the same catalog designation. Commercial availability reflects this regulatory distinction: the BP reference standard is supplied in 50 mg units with full certificate of analysis compliant with BP monograph requirements, while research-grade (1R,2R)-material is typically supplied at 95–99% purity without compendial certification . This distinction is critical for laboratories operating under GMP/GLP compliance requiring traceable reference materials [2].

British Pharmacopoeia Reference Standards Chiral Purity

Commercial Purity Specification and Batch Release Documentation: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Racemic) vs. Enantiopure Forms

The racemic mixture 2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 119-62-0) is commercially supplied with standard purity of 95% and includes batch-specific quality control documentation comprising NMR, HPLC, and GC analytical reports . In contrast, the enantiomerically pure (1R,2R)-form (CAS 716-61-0) is available at higher purity specification of 98% minimum by HPLC, with additional specifications for moisture content (≤0.5%) and melting point (163–165 °C) [1]. The racemate (CAS 119-62-0) has an EINECS number 204-338-1, whereas the (1R,2R)-enantiomer does not share this EINECS designation, reflecting distinct regulatory inventory status . This 3% minimum purity differential between racemic and enantiopure forms represents a quantifiable specification difference that directly impacts suitability for stereospecific downstream applications [2].

Commercial Specifications Purity Analysis Quality Control Documentation

Evidence-Backed Application Scenarios for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 119-62-0)


Chloramphenicol Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

Procure 2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 119-62-0) as Chloramphenicol Impurity 2 for use as an analytical reference standard in reversed-phase HPLC method validation. The validated method achieves a resolution (Rs) of 10.2 between this impurity and chloramphenicol on a C18 column with UV detection at 278 nm, with peak asymmetry of 1.38 and 3373 theoretical plates for the impurity peak [1]. This separation enables accurate quantification of hydrolytic degradation products in chloramphenicol finished pharmaceutical formulations, meeting ICH Q3B impurity threshold requirements. The compound is supplied with detailed characterization data compliant with regulatory guidelines for impurity reference materials [2].

Chiral Resolution Method Development Using Diastereomeric Salt Formation

Utilize racemic 2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 119-62-0) as a model basic substrate for developing optical resolution protocols with tartaric acid derivatives. The 4-nitrophenyl group enables π-π stacking interactions that modulate diastereomeric salt crystallization thermodynamics, as demonstrated in comparative studies with ephedrine where AD exhibited distinct XRD lattice parameters and DSC melting endotherms under identical half-equivalent resolution conditions with O,O'-dibenzoyl-(2R,3R)-tartaric acid [3]. This substrate is protected by more than 14 patents in the pharmaceutical industry as a central intermediate for chloramphenicol production, and the resolution methodology using tartaric acid derivatives is robust and scalable [4].

British Pharmacopoeia Compendial Testing and GMP/GLP Compliance

Procure the (1S,2S)-(+)-enantiomer (CAS 2964-48-9, BP Reference Standard BP417) specifically for laboratory tests prescribed in the British Pharmacopoeia monographs. This BP Reference Standard is supplied in 50 mg units with full certificate of analysis and is intended exclusively for compendial testing applications [5]. Unlike research-grade material, this certified reference standard provides traceability required for GMP/GLP pharmaceutical quality control laboratories performing identity, purity, and impurity testing according to BP specifications. Substitution with non-compendial grade material invalidates regulatory compliance documentation [6].

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